Enhanced Lipophilicity and Predicted Membrane Permeability vs. Free Acid
Ethyl 2-amino-2-(oxan-4-yl)acetate exhibits significantly higher calculated lipophilicity compared to its free acid counterpart, 2-amino-2-(oxan-4-yl)acetic acid. The ethyl ester modification increases the predicted LogP by approximately 1.05 units, which is expected to enhance passive membrane permeability . This is a critical advantage for applications requiring cellular uptake or oral bioavailability.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.2 |
| Comparator Or Baseline | 2-amino-2-(oxan-4-yl)acetic acid: Calculated LogP = 0.15 |
| Quantified Difference | ΔLogP ≈ +1.05 |
| Conditions | In silico prediction based on ACD/Labs LogP algorithm |
Why This Matters
Higher LogP correlates with improved membrane permeability, making the ethyl ester a superior prodrug form for in vivo studies where cell penetration is required.
